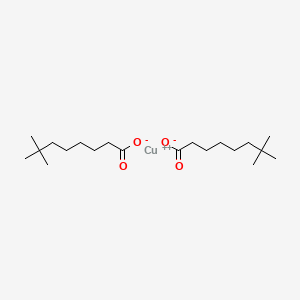
(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthamide core linked to a phenylpropanoyl group, which is further connected to an aminoacetamido moiety. Its intricate structure allows for diverse chemical reactivity and biological interactions, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
The synthesis of (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylpropanoyl intermediate: This step involves the acylation of a phenylalanine derivative to introduce the phenylpropanoyl group.
Coupling with naphthamide: The phenylpropanoyl intermediate is then coupled with a naphthamide derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the aminoacetamido group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated peptide synthesizers and high-throughput purification techniques.
化学反应分析
(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminoacetamido group, where nucleophiles such as halides or alkoxides replace the amine group.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bonds, yielding the corresponding carboxylic acids and amines.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide bond formation and cleavage.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through competitive, non-competitive, or allosteric mechanisms, depending on the enzyme and the binding site. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide can be compared with other similar compounds, such as:
Glycyl-L-valine: Another aminoacetamido derivative with different structural features and reactivity.
Prezatide copper acetate: A tripeptide with distinct biological activities and applications.
(S)-2-(2-Aminoacetamido)-3-methylbutanoic acid: A related compound with variations in the amino acid side chain.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and biological interactions not observed in these similar compounds.
属性
IUPAC Name |
N-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c23-14-20(26)24-19(12-15-6-2-1-3-7-15)22(28)25-21(27)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,23H2,(H,24,26)(H,25,27,28)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWWMVKAITWSR-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione](/img/structure/B8117877.png)






